N,3-Dimethyloxolan-3-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

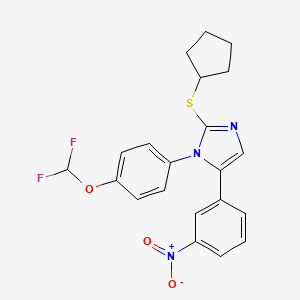

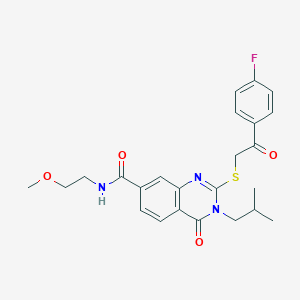

N,3-Dimethyloxolan-3-amine;hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 . It is available in powder form . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The InChI code for N,3-Dimethyloxolan-3-amine;hydrochloride is 1S/C6H13NO.ClH/c1-6(7-2)3-4-8-5-6;/h7H,3-5H2,1-2H3;1H . This indicates that the compound has a tetrahydrofuran ring with two methyl groups and an amine group attached to it, and it forms a salt with hydrochloric acid.Physical And Chemical Properties Analysis

N,3-Dimethyloxolan-3-amine;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 151.64 .Applications De Recherche Scientifique

Copper Catalyzed Amination of Halothiophenes

N,3-Dimethyloxolan-3-amine;hydrochloride is relevant in the context of copper-catalyzed amination of halothiophenes. This process, utilizing a solvent and ligand system, facilitates the amination of various halothiophenes, yielding aminothiophenes which are important in electronic and optoelectronic materials (Lu & Twieg, 2005).

Oxidation of NDMA Precursors

In the study of oxidation of N-nitrosodimethylamine (NDMA) precursors, compounds like N,3-Dimethyloxolan-3-amine play a role. This research focuses on the kinetics and effectiveness of oxidants like ozone and chlorine dioxide in transforming these precursors, which is significant in understanding and controlling NDMA formation in water treatment processes (Lee, Schmidt, Yoon, & von Gunten, 2007).

Catalytic Amination of Biomass-Based Alcohols

N,3-Dimethyloxolan-3-amine;hydrochloride is also relevant in the catalytic amination of biomass-based alcohols. This process is pivotal in the chemical industry, with applications in the manufacture of agrochemicals, pharmaceuticals, detergents, and other products. The research highlights various methods including direct alcohol amination, offering insights into sustainable and efficient production methods (Pera‐Titus & Shi, 2014).

Light-Promoted Dimethylation with Methanol

Research on light-promoted N,N-dimethylation of amine and nitro compounds with methanol highlights the potential applications of N,3-Dimethyloxolan-3-amine;hydrochloride. This method, using TiO2 supported nano-Pd catalysts, is significant for synthesizing a range of N,N-dimethyl amines, important in various chemical processes (Zhang, Zhang, Deng, & Shi, 2015).

Organolathanide-Catalyzed Hydroamination

The compound is also relevant in the study of organolathanide-catalyzed regioselective hydroamination. This process is important for synthesizing a variety of amines and imines, which have applications across multiple industrial sectors (Ryu, Li, & Marks, 2003).

Methylation of Amines with Carbon Dioxide

The methylation of amines, including compounds like N,3-Dimethyloxolan-3-amine, using carbon dioxide and hydrogen, is another key area. This research offers sustainable approaches to synthesizing methylated amines, crucial in various chemical industries (Cui, Dai, Zhang, Deng, & Shi, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

N,3-dimethyloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(7-2)3-4-8-5-6;/h7H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQDDJIGUCGAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-Dimethyloxolan-3-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2941804.png)

![Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate](/img/structure/B2941806.png)

![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2941809.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)

![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2941821.png)